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molecular formula C5H2Cl3N B1294687 2,3,6-Trichloropyridine CAS No. 6515-09-9

2,3,6-Trichloropyridine

Cat. No. B1294687
M. Wt: 182.43 g/mol
InChI Key: GPAKJVMKNDXBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03974166

Procedure details

3.6 g. (0.02 mol) of 2,5,6-trichloropyridine are dissolved in a mixture of 20 ml of 100% strength fuming nitric acid and 16 ml of concentrated sulphuric acid and are then heated at 100°C in an oil bath for 12 hours. After cooling to approx. 20°C, the reaction mixture is poured onto ice. The crude product is produced in the form of slightly yellowish crystals, which are filtered off with suction, washed with water and dried at 30°C in vacuo over KOH. 3 g (66.7% of theory) of 2,5,6-trichloro-3-nitropyridine are obtained in the form of crystals which, after sublimation at 30° - 40°C/12 mm Hg. melt at 68° - 70°C.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([Cl:9])[N:3]=1.[N+:10]([O-])([OH:12])=[O:11].S(=O)(=O)(O)O>>[Cl:1][C:2]1[C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]([Cl:8])=[C:4]([Cl:9])[N:3]=1

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
ClC1=NC(=C(C=C1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to approx. 20°C
ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto ice
CUSTOM
Type
CUSTOM
Details
The crude product is produced in the form of slightly yellowish crystals, which
FILTRATION
Type
FILTRATION
Details
are filtered off with suction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 30°C in vacuo over KOH

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C=C1[N+](=O)[O-])Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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